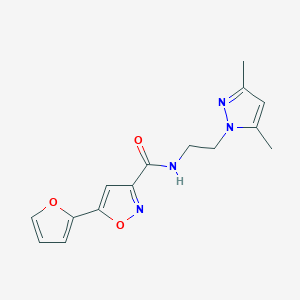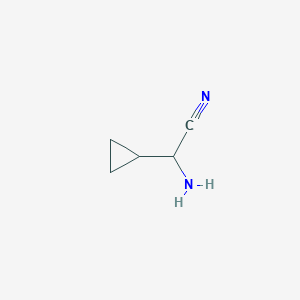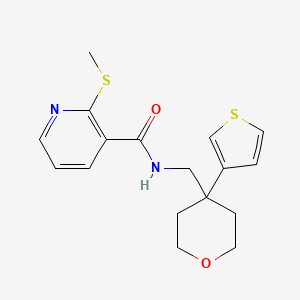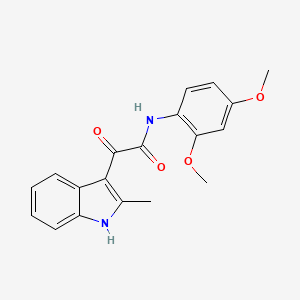![molecular formula C21H20FN7O B2849220 2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-80-6](/img/structure/B2849220.png)
2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a quinazolinyl group, a piperidinyl group, a pyrazolyl group, and a dihydropyridazinone group. These groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. For example, the presence of multiple nitrogen atoms could allow it to act as a ligand, binding to metal ions. Additionally, the aromatic rings could participate in π-π stacking interactions, which are often important in biological systems .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like hydrolysis, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be solid at room temperature. The presence of multiple nitrogen atoms and aromatic rings suggests that it might be soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds with the piperidin-4-yl moiety have been studied for their potential as antimicrobial agents. They have shown promising antibacterial and antifungal activity, which could be attributed to the presence of the piperidine nucleus, known for its diverse biological and clinical applications . This suggests that our compound of interest could be explored for its efficacy against a range of microbial pathogens.
CNS Inhibitors
The piperidine component of the molecule is also associated with central nervous system (CNS) inhibitory effects. This includes potential applications in the treatment of mental disorders and for inhibiting emesis . Research into this application could lead to the development of new drugs for neurological conditions.
Anti-inflammatory Agents
Piperidine derivatives have been recognized for their anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory medications, which could be beneficial in treating various inflammatory diseases .
Antimuscarinic Agents
The structure of the compound suggests potential use as antimuscarinic agents. These are substances that block the action of the neurotransmitter acetylcholine. This application could be particularly relevant in the treatment of conditions like glaucoma .
Antidiabetic Agents
There is a possibility that this compound could be used in the management of type 2 diabetes. Piperidine derivatives have been found to exhibit properties that could be harnessed to develop new treatments for diabetes .
Anticancer Agents
The quinazoline and pyrazole components of the molecule may contribute to anticancer activity. Quinazoline derivatives, in particular, have been studied for their potential to inhibit cancer cell growth. Further research could explore the efficacy of this compound in cancer treatment .
Alzheimer’s Disease Treatment
N-substituted benzoxazole derivatives, which are structurally similar to our compound, have been found to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This suggests a potential application in the development of Alzheimer’s treatments .
Antipsychotic Medication
The compound’s structure is reminiscent of molecules used in the synthesis of antipsychotic drugs. It could serve as an intermediate in the development of medications for psychiatric disorders such as schizophrenia .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c22-16-2-3-18-17(12-16)21(24-14-23-18)27-10-6-15(7-11-27)13-29-20(30)5-4-19(26-29)28-9-1-8-25-28/h1-5,8-9,12,14-15H,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWNQDYUZOWVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)
![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)
![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)

![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)



![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)
